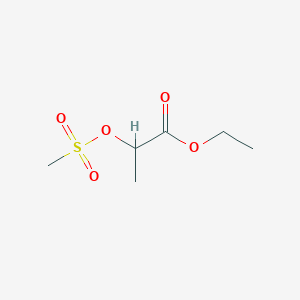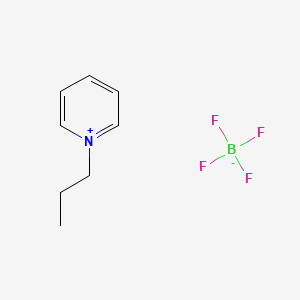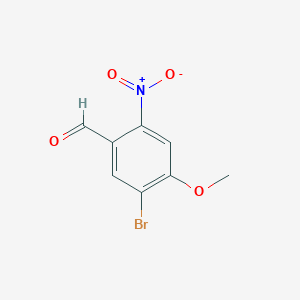
5-Bromo-4-methoxy-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . It is characterized by a benzene ring substituted with a bromo group at position 5, a methoxy group at position 4, a nitro group at position 2, and an aldehyde group at position 1 . This compound is typically a white to pale yellow solid with a distinct benzaldehyde odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of 4-bromo-5-methoxybenzaldehyde: One common synthetic route involves the nitration of 4-bromo-5-methoxybenzaldehyde using a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.
Two-Step, One-Pot Reduction/Cross-Coupling Procedure: This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents.
Industrial Production Methods: Industrial production methods for 5-Bromo-4-methoxy-2-nitrobenzaldehyde are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Nitration: The compound can undergo nitration reactions, where the nitro group is introduced to the benzene ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Reduction of Nitro Group: The major product is 5-bromo-4-methoxy-2-aminobenzaldehyde.
Substitution of Bromo Group: The major product depends on the nucleophile used; for example, using sodium methoxide would yield 5-methoxy-4-methoxy-2-nitrobenzaldehyde.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pharmaceuticals: 5-Bromo-4-methoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals.
Dye Synthesis: It is also used in the synthesis of dyes due to its aromatic structure.
Biology and Medicine:
Biological Studies: The compound is used in biological studies to understand the effects of nitro and bromo substituents on biological activity.
Industry:
Mécanisme D'action
the presence of electron-withdrawing groups like nitro and bromo can significantly influence its reactivity and interaction with biological targets. The nitro group can deactivate the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions, while the methoxy group can activate certain positions on the ring for further reactions.
Comparaison Avec Des Composés Similaires
4-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the bromo and nitro groups.
Uniqueness:
5-Bromo-4-methoxy-2-nitrobenzaldehyde:
Propriétés
IUPAC Name |
5-bromo-4-methoxy-2-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPPLTWYKBBEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
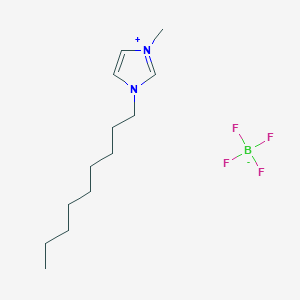
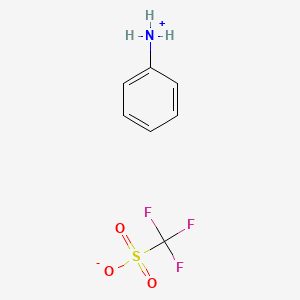
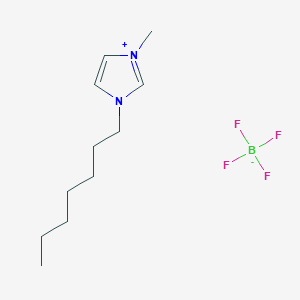
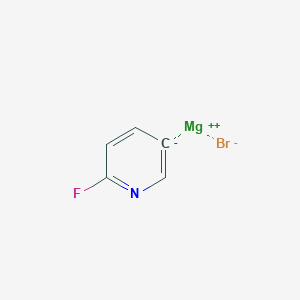
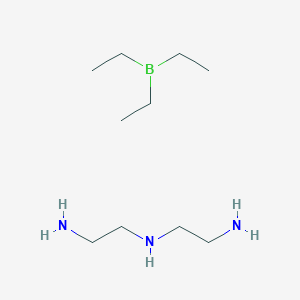
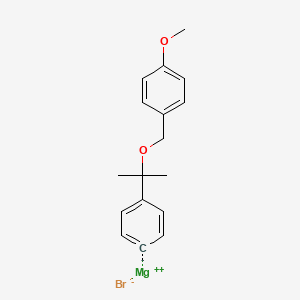
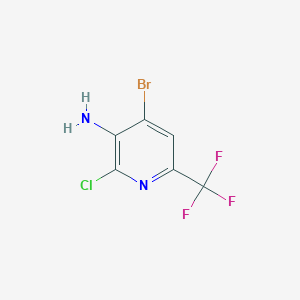
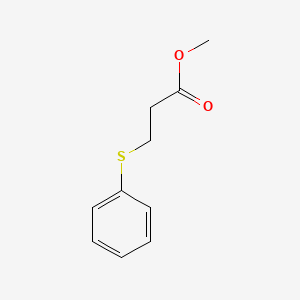
![2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE](/img/structure/B6359916.png)
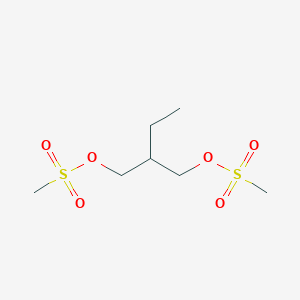
![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)
